molecular formula C30H47N3O12 B562908 3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid CAS No. 1076199-17-1

3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid

Cat. No.: B562908
CAS No.: 1076199-17-1
M. Wt: 641.715
InChI Key: GXQWMSFJRGMWGC-UHFFFAOYSA-N
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Description

3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C30H47N3O12 and its molecular weight is 641.715. The purity is usually 95%.
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Biological Activity

3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid (CAS No. 1076199-17-1) is a synthetic compound with a complex molecular structure characterized by its multiple functional groups and potential applications in biochemistry and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of this compound is C30H47N3O12 with a molecular weight of 641.71 g/mol. It is soluble in various organic solvents such as chloroform and dimethyl sulfoxide (DMSO) and has a predicted pKa of approximately 4.03 .

PropertyValue
Molecular FormulaC30H47N3O12
Molecular Weight641.71 g/mol
SolubilityChloroform, DMSO, Ethanol
pKa4.03
FormClear Oil

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This is particularly relevant in the context of drug-resistant bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, studies involving MCF-7 (breast cancer) and HeLa (cervical cancer) cells demonstrated that the compound can inhibit cell proliferation effectively at micromolar concentrations. The exact pathway remains under investigation but may involve activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be beneficial in treating chronic inflammatory diseases where these cytokines play a pivotal role.

Case Studies

  • Cytotoxicity in Cancer Cells
    • Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
    • Method : MTT assay was employed to assess cell viability.
    • Results : Significant reduction in viability was observed in MCF-7 and HeLa cells at concentrations ranging from 10 µM to 50 µM over 48 hours.
    • : The compound exhibits potential as an anticancer agent.
  • Antimicrobial Activity Assessment
    • Objective : To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was utilized to measure inhibition zones.
    • Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli.
    • : Suggests potential for development into an antimicrobial agent.

Properties

IUPAC Name

3-[2-[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N3O12/c1-29(2,3)44-23(34)10-11-31-25(35)24(33-28(39)45-30(4,5)6)26(36)32-12-13-40-14-15-41-16-17-42-18-19-43-22-9-7-8-21(20-22)27(37)38/h7-9,20,24H,10-19H2,1-6H3,(H,31,35)(H,32,36)(H,33,39)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQWMSFJRGMWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661817
Record name tert-Butyl N-(tert-butoxycarbonyl)-3-{[2-(2-{2-[2-(3-carboxyphenoxy)ethoxy]ethoxy}ethoxy)ethyl]amino}-3-oxoalanyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-17-1
Record name 1-(1,1-Dimethylethyl) 19-(3-carboxyphenoxy)-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5,7-dioxo-11,14,17-trioxa-4,8-diazanonadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl N-(tert-butoxycarbonyl)-3-{[2-(2-{2-[2-(3-carboxyphenoxy)ethoxy]ethoxy}ethoxy)ethyl]amino}-3-oxoalanyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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